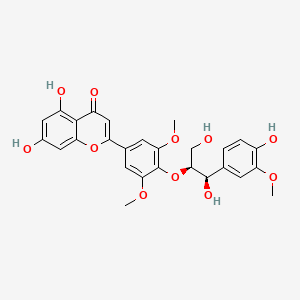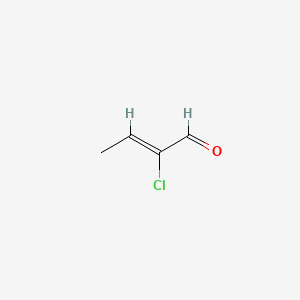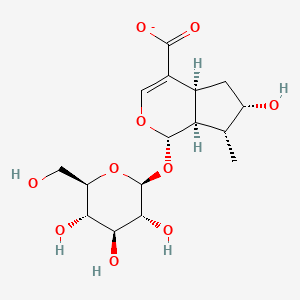![molecular formula C32H57N3O15P2 B1238155 [(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate CAS No. 64199-87-7](/img/structure/B1238155.png)
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate, also known as cytidine diphosphate didecanoin, is a compound that plays a significant role in biochemical processes. It is a type of CDP-diacylglycerol, which is involved in the synthesis of phosphatidylinositol and other phospholipids. These compounds are crucial for cell membrane structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate involves the reaction of cytidine triphosphate (CTP) with didecanoin. This reaction is typically catalyzed by the enzyme CDP-diacylglycerol synthase. The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure the enzyme’s activity. The reaction can be represented as follows:
[ \text{CTP} + \text{Didecanoin} \rightarrow \text{this compound} + \text{Pyrophosphate} ]
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzyme and substrates are mixed under controlled conditions. The product is then purified using chromatographic techniques to obtain high purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Applications De Recherche Scientifique
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate has various applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of phospholipids and other complex molecules.
Biology: It plays a role in cell membrane synthesis and function, making it a valuable tool in cell biology studies.
Medicine: It is studied for its potential therapeutic applications, particularly in the treatment of diseases related to cell membrane dysfunction.
Industry: It is used in the production of specialized lipids and other biochemical products.
Mécanisme D'action
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate exerts its effects by participating in the biosynthesis of phospholipids. The compound acts as a donor of the diacylglycerol moiety, which is then incorporated into phosphatidylinositol and other phospholipids. This process is catalyzed by enzymes such as CDP-diacylglycerol synthase and phosphatidylinositol synthase. The molecular targets include various enzymes and pathways involved in lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cdp-diglyceride: Another CDP-diacylglycerol involved in phospholipid synthesis.
Cdp-choline: Involved in the synthesis of phosphatidylcholine.
Cdp-ethanolamine: Involved in the synthesis of phosphatidylethanolamine.
Uniqueness
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate is unique due to its specific fatty acid composition, which influences its biochemical properties and functions. Unlike other CDP-diacylglycerols, this compound contains decanoic acid, which may affect its interaction with enzymes and other molecules in the cell.
Propriétés
Numéro CAS |
64199-87-7 |
|---|---|
Formule moléculaire |
C32H57N3O15P2 |
Poids moléculaire |
785.8 g/mol |
Nom IUPAC |
[(4R)-4-[(3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-decanoyloxy-4-[hydroxy(phosphonooxy)phosphoryl]oxybutyl] decanoate |
InChI |
InChI=1S/C32H57N3O15P2/c1-3-5-7-9-11-13-15-17-26(36)46-22-23(47-27(37)18-16-14-12-10-8-6-4-2)21-24(49-52(44,45)50-51(41,42)43)30-28(38)29(39)31(48-30)35-20-19-25(33)34-32(35)40/h19-20,23-24,28-31,38-39H,3-18,21-22H2,1-2H3,(H,44,45)(H2,33,34,40)(H2,41,42,43)/t23?,24-,28+,29-,30?,31-/m1/s1 |
Clé InChI |
WWGKCQXRHMAGOV-IFVHJWRPSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCCC |
SMILES isomérique |
CCCCCCCCCC(=O)OCC(C[C@H](C1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCCC |
SMILES canonique |
CCCCCCCCCC(=O)OCC(CC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCCCC |
Synonymes |
CDP-didecanoin cytidine diphosphate-didecanoin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B1238082.png)








